molecular formula C19H17N3O2 B213688 1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide

1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No. B213688
M. Wt: 319.4 g/mol
InChI Key: KNHQJHWHMMPCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to bind to certain receptors in the body, such as the cannabinoid receptor CB1, which is involved in the regulation of appetite, mood, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, one of the main limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to investigate its mechanism of action in more detail, which could lead to the development of new drugs and therapies. Additionally, further research could be conducted to investigate the potential side effects and toxicity of this compound, which could help to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide involves the condensation of ethyl hydrazinecarboxylate with 2-benzoylbenzoic acid in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. The overall synthesis process is relatively straightforward and can be achieved in a few steps with high yield.

Scientific Research Applications

1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, it has been used to study the mechanism of action of certain enzymes and receptors. In biochemistry, it has been used to study the structure and function of proteins and nucleic acids.

properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-benzoylphenyl)-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-2-22-13-15(12-20-22)19(24)21-17-11-7-6-10-16(17)18(23)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,24)

InChI Key

KNHQJHWHMMPCAZ-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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